
2(3H)-Furanone, 5,5-dibutyldihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5, 5-Dibutyl-4, 5-dihydro-2(3H)furanone, also known as 4, 4-dibutyl-g-butyrolactone or 4-butyl-4-hydroxyoctanoic acid lactone, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. 5, 5-Dibutyl-4, 5-dihydro-2(3H)furanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 5, 5-dibutyl-4, 5-dihydro-2(3H)furanone is primarily located in the membrane (predicted from logP). 5, 5-Dibutyl-4, 5-dihydro-2(3H)furanone has a butter, coconut, and oily taste.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Application in Fluorescent Dyes
- Fluorescent Organic Dyes: 3(2H)-Furanones have been used as a scaffold for the synthesis of novel fluorescent organic dyes. Compounds based on the 3-furanone skeleton demonstrated efficient solvatochromic properties and larger excited state dipole moments than those of the ground state. The spectral data correlated well with theoretical calculations, indicating their potential use in bio-analytical applications (Varghese et al., 2015).
Chemical Reactions and Stability
- Thermal Decomposition: The thermal decomposition of 2(3H) and 2(5H) furanones, including their methyl derivatives, was explored. Theoretical calculations provided insights into the reactions, barriers, and properties of these compounds and intermediates. This study revealed the pathways and final products formed from the thermal decomposition of these furanones, contributing to a better understanding of their stability and reactions under heat (Würmel et al., 2015).
Synthesis Methods and Applications
- Synthesis and Characterization: Furanones, including 5 methyl 3 ethyl 4, 5 dihydro 2 (3H) furanone, have been synthesized and characterized, highlighting their importance in food and tobacco industries. The study detailed the reaction process and the characterization of the compound, indicating its relevance in various applications (You, 1999).
- Synthesis of Isotopomeric Dihydro-2(3H) Furanones: A general synthetic procedure was developed to create isotopomeric dihydro-2(3H) furanones. This methodology was applied in the total synthesis of a hexadeuterated compound, demonstrating the potential of these furanones in synthetic chemistry and their application in creating complex molecules (Frediani et al., 2007).
Biological and Pharmacological Studies
- Protein Kinase C Ligands: Studies on 5,5-disubstituted tetrahydro-2-furanone as a template for creating potent protein kinase C (PK-C) ligands were conducted. These furanones demonstrated high binding affinities for PK-C, indicating their potential in biological applications and as a part of pharmacological agents (Sharma et al., 1996).
Eigenschaften
CAS-Nummer |
7774-47-2 |
|---|---|
Produktname |
2(3H)-Furanone, 5,5-dibutyldihydro- |
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.3 g/mol |
IUPAC-Name |
5,5-dibutyloxolan-2-one |
InChI |
InChI=1S/C12H22O2/c1-3-5-8-12(9-6-4-2)10-7-11(13)14-12/h3-10H2,1-2H3 |
InChI-Schlüssel |
KZEKELDMLDBVFV-UHFFFAOYSA-N |
SMILES |
CCCCC1(CCC(=O)O1)CCCC |
Kanonische SMILES |
CCCCC1(CCC(=O)O1)CCCC |
Dichte |
0.937-0.943 (d204) |
Andere CAS-Nummern |
7774-47-2 |
Physikalische Beschreibung |
colourless, oily liquid with a coconut-butter odou |
Löslichkeit |
insoluble in water; very slightly soluble in propylene glycol and soluble in alcohol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




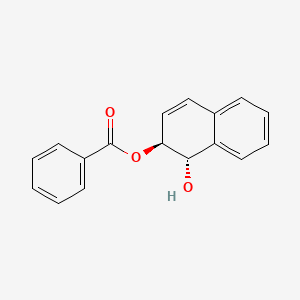

![6-Vinyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1624895.png)
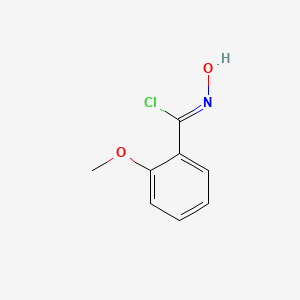
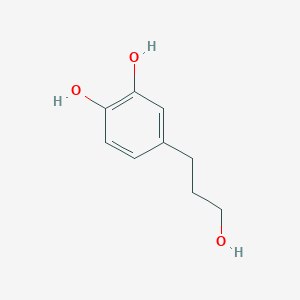

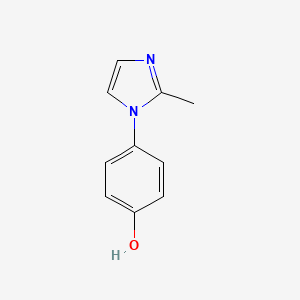
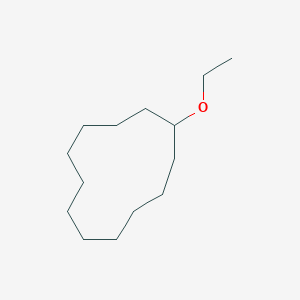

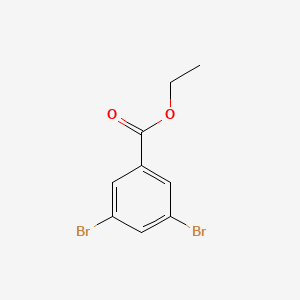
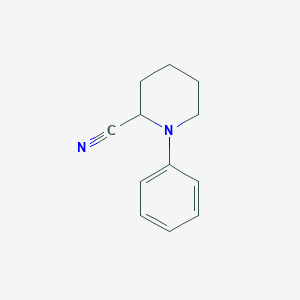

![Benzene, 1-chloro-4-[(4-methylphenyl)methyl]-](/img/structure/B1624913.png)